molecular formula C17H30ClN3O B14437881 1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride CAS No. 78372-03-9

1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride

Cat. No.: B14437881
CAS No.: 78372-03-9
M. Wt: 327.9 g/mol
InChI Key: QAGGUBUXPCXTLA-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a mesityl group, and a methylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl intermediate. This intermediate is then reacted with mesityl isocyanate to form the desired urea derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: A simpler amine with similar diethylamino groups.

    Mesityl Isocyanate: Shares the mesityl group but differs in its functional groups.

    Methylurea: Contains the urea group but lacks the diethylaminoethyl and mesityl groups.

Uniqueness

1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other compounds may not be suitable.

Properties

CAS No.

78372-03-9

Molecular Formula

C17H30ClN3O

Molecular Weight

327.9 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea;hydrochloride

InChI

InChI=1S/C17H29N3O.ClH/c1-7-20(8-2)10-9-19(6)17(21)18-16-14(4)11-13(3)12-15(16)5;/h11-12H,7-10H2,1-6H3,(H,18,21);1H

InChI Key

QAGGUBUXPCXTLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C)C(=O)NC1=C(C=C(C=C1C)C)C.Cl

Origin of Product

United States

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